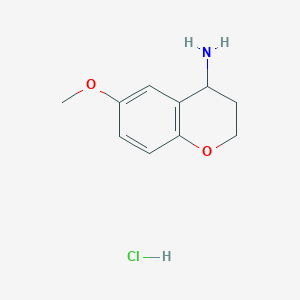

6-Methoxychroman-4-amine hydrochloride

CAS No.: 67858-19-9

Cat. No.: VC2468810

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67858-19-9 |

|---|---|

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.67 g/mol |

| IUPAC Name | 6-methoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO2.ClH/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10;/h2-3,6,9H,4-5,11H2,1H3;1H |

| Standard InChI Key | UOSQHESJUHEMLZ-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)OCCC2N.Cl |

| Canonical SMILES | COC1=CC2=C(C=C1)OCCC2N.Cl |

Introduction

Chemical Identity and Structure

6-Methoxychroman-4-amine hydrochloride is a hydrochloride salt derivative of 6-methoxychroman-4-amine. The compound's structure includes a methoxy group attached to a chroman ring, with an amine group at the fourth position. The hydrochloride salt form enhances its stability and solubility, which is beneficial for research applications and drug formulation processes.

Basic Chemical Information

The following table summarizes the key chemical identifiers and properties of 6-Methoxychroman-4-amine hydrochloride:

Structural Identifiers

The compound's structure can be represented through various chemical notations:

| Identifier | Value |

|---|---|

| InChI | InChI=1S/C10H13NO2.ClH/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10;/h2-3,6,9H,4-5,11H2,1H3;1H/t9-;/m1./s1 |

| InChIKey | UOSQHESJUHEMLZ-SBSPUUFOSA-N |

| SMILES | COC1=CC2=C(C=C1)OCCC2N.Cl |

The chemical structure consists of a chroman (benzopyran) ring system with a methoxy substituent at position 6 and an amine group at position 4. The amine is protonated and paired with a chloride counter-ion in the hydrochloride salt form. This structural arrangement contributes to the compound's pharmaceutical potential.

Applications in Research and Drug Development

Pharmaceutical Applications

6-Methoxychroman-4-amine hydrochloride has significant applications in pharmaceutical research and drug development. Its unique structure imparts specific pharmacological properties that make it valuable in medicinal chemistry investigations. The compound is primarily used for research purposes and serves as an important building block or intermediate in the synthesis of more complex pharmaceutical compounds .

Versatility in Chemical Reactions

The amine functional group present in the compound allows it to participate in various chemical reactions, making it versatile for different synthetic pathways in medicinal chemistry. This reactivity enables researchers to develop novel derivatives with potentially enhanced pharmacological profiles.

Role as a Precursor

Research indicates that 6-Methoxychroman-4-amine hydrochloride often serves as a precursor in the synthesis of more complex molecules with potential therapeutic applications. Its chroman ring structure is found in numerous bioactive compounds, contributing to its significance in drug discovery programs.

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

For the free base form (6-Methoxychroman-4-amine), the hazard statement H314 indicates that it causes severe skin burns and eye damage .

| Precautionary Statement | Description |

|---|---|

| P261 | Avoid breathing dust |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting |

Additional precautions include storing the compound in a sealed container, keeping it away from incompatible materials, and disposing of it according to local regulations .

| Size | Approximate Price Range (USD) |

|---|---|

| 100 mg | $140-200 |

| 250 mg | $320-530 |

| 1 g | $800-1,300 |

| 5 g | $2,400+ |

Pricing may vary significantly between suppliers and depends on factors such as purity, quantity, and geographical location .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume